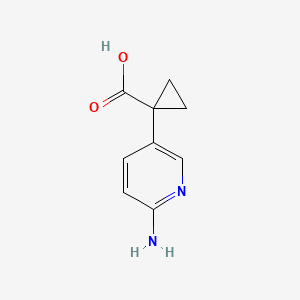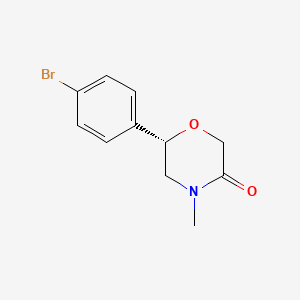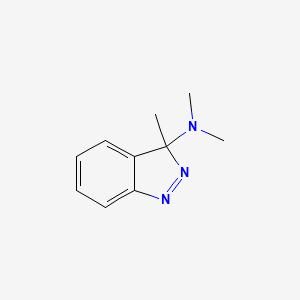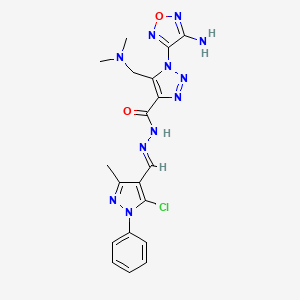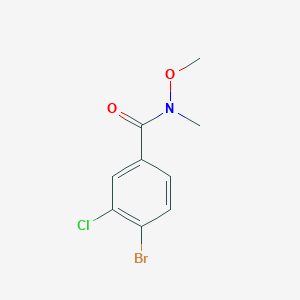
4-bromo-3-chloro-N-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, methoxy, and methyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-chlorobenzoic acid.
Esterification: The carboxylic acid group of 4-bromo-3-chlorobenzoic acid is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with N-methylamine in the presence of a base, such as sodium hydroxide, to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-Bromo-3-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced to form different functional groups, such as hydroxyl or carbonyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 4-amino-3-chloro-N-methoxy-N-methylbenzamide or 4-thio-3-chloro-N-methoxy-N-methylbenzamide can be formed.
Oxidation: Products like 4-bromo-3-chloro-N-methoxybenzaldehyde or 4-bromo-3-chloro-N-methoxybenzoic acid may result.
Reduction: Reduced products such as 4-bromo-3-chloro-N-methoxy-N-methylbenzylamine can be obtained.
Hydrolysis: Hydrolysis yields 4-bromo-3-chlorobenzoic acid and N-methylamine.
科学研究应用
4-Bromo-3-chloro-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar in structure but lacks the chlorine and methoxy groups.
4-Bromo-3-chlorobenzoic acid: Similar but lacks the methoxy and N-methyl groups.
4-Bromo-N-methoxy-N-methylbenzamide: Similar but lacks the chlorine atom.
Uniqueness
4-Bromo-3-chloro-N-methoxy-N-methylbenzamide is unique due to the combination of bromine, chlorine, methoxy, and N-methyl groups on the benzamide scaffold
属性
分子式 |
C9H9BrClNO2 |
|---|---|
分子量 |
278.53 g/mol |
IUPAC 名称 |
4-bromo-3-chloro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 |
InChI 键 |
COMFNFUGYMZWBD-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CC(=C(C=C1)Br)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
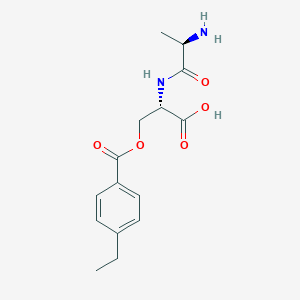
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)

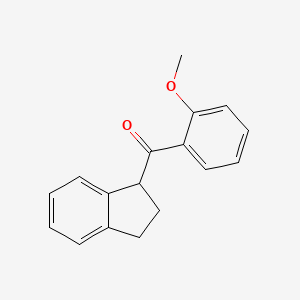
silane](/img/structure/B12631019.png)
